4-((3-(Furan-2-yl)allylidene)amino)-3-(m-tolyl)-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a furan derivative with a propenylidene amine, followed by cyclization with a phenyl-substituted triazole-thiol. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve heating to facilitate the formation of the triazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The propenylidene group can be reduced to form saturated derivatives.
Substitution: The furan ring and triazole moiety can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while reduction of the propenylidene group may produce saturated triazole derivatives.
Scientific Research Applications
4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as corrosion resistance or enhanced conductivity.
Mechanism of Action
The mechanism of action of 4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole-thiol moiety is particularly important for its binding affinity and specificity, while the furan and propenylidene groups contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-((2-FURYL-ME)AMINO)-3-(((2-FURYL-ME)IMINO)ME)-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 3-((SEC-BUTYLIMINO)ME)2-((2-FURYL-ME)AMINO)-9-ME-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
- 3-((BENZYLIMINO)ME)2-((2-FURYLMETHYL)AMINO)-9-ME-4H-PYRIDO(1,2-A)PYRIMIDIN-4-ONE
Uniqueness
4-((3-(2-FURYL)-2-PROPENYLIDENE)AMINO)-5-(3-ME-PHENYL)-4H-1,2,4-TRIAZOLE-3-THIOL stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
478256-20-1 |
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Molecular Formula |
C16H14N4OS |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
4-[(E)-[(E)-3-(furan-2-yl)prop-2-enylidene]amino]-3-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4OS/c1-12-5-2-6-13(11-12)15-18-19-16(22)20(15)17-9-3-7-14-8-4-10-21-14/h2-11H,1H3,(H,19,22)/b7-3+,17-9+ |
InChI Key |
SMHCSGLVTMZKIE-JDKJHHCNSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2/N=C/C=C/C3=CC=CO3 |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NNC(=S)N2N=CC=CC3=CC=CO3 |
solubility |
3.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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